Adenosine 5'-triphosphate (ATP) disodium salt hydrate is a highly stable and process-compatible form of the biological energy currency . While the core triphosphate molecule is essential for driving endergonic reactions, kinase activity, and biocatalytic synthesis, the free acid form is highly unstable and difficult to handle . The disodium salt hydrate is widely procured for laboratory and industrial applications because it delivers high aqueous solubility, structural stability during freeze-thaw cycles, and a near-neutral pH profile upon dissolution [REFS-1, REFS-2]. This makes it a foundational precursor for in vitro transcription, high-throughput screening, and enzymatic cascade reactions where precise stoichiometric control and minimal spontaneous degradation are required.
Substituting ATP disodium salt with ATP free acid introduces severe processability issues; the free acid lowers the solution pH to approximately 4.0, triggering rapid acid-catalyzed hydrolysis of the phosphoanhydride bonds into ADP and AMP before the assay even begins[1]. Furthermore, substituting ultra-pure ATP disodium salt (≥99%) with standard-grade alternatives (≤95%) introduces critical levels of ADP contamination . In kinase inhibitor screening, this baseline ADP acts as a potent competitive inhibitor and destroys the signal-to-background ratio in luminescence assays, leading to skewed IC50 values and false negatives . Finally, utilizing pre-complexed ATP magnesium salts restricts formulation flexibility, preventing the independent titration of divalent cations required to optimize specific metalloenzyme kinetics .
ATP free acid exhibits poor aqueous solubility and generates a highly acidic environment (pK2 ~4.0) upon dissolution, which catalyzes the rapid hydrolysis of its high-energy phosphoanhydride bonds into ADP and AMP [1]. In contrast, ATP disodium salt hydrate readily achieves stable aqueous concentrations exceeding 50 mg/mL (up to 100 mg/mL) while maintaining a near-neutral pH . This eliminates the need for immediate base titration during buffer preparation and prevents spontaneous precursor degradation [REFS-1, REFS-2].
| Evidence Dimension | Aqueous Solubility and pH Stability |
| Target Compound Data | ATP disodium salt hydrate (>50 mg/mL, near-neutral dissolution) |
| Comparator Or Baseline | ATP free acid (low solubility, highly acidic pK2 ~4.0, rapid hydrolysis) |
| Quantified Difference | Disodium salt provides >50 mg/mL stable solubility without requiring manual pH neutralization. |
| Conditions | Aqueous stock solution preparation at 0°C to 25°C. |
Procuring the disodium salt prevents acid-catalyzed degradation during handling, ensuring the integrity of the triphosphate moiety for downstream assays.
In homogeneous kinase assays (e.g., ADP-Glo or Transcreener), standard-grade ATP (≤95% purity) introduces significant baseline ADP contamination, which artificially elevates background luminescence and masks the competitive equilibrium of test inhibitors[REFS-1, REFS-2]. Procuring ultra-pure ATP disodium salt (≥99% HPLC) drastically reduces pre-existing ADP, maximizing the signal-to-background (S/B) ratio . This purity level allows researchers to accurately tune ATP concentrations to the enzyme's Km without saturating the detector with contaminant product[1].
| Evidence Dimension | Signal-to-Background (S/B) Ratio in ADP-Detection Assays |
| Target Compound Data | Ultra-pure ATP disodium salt ≥99% (minimal baseline ADP, high S/B ratio) |
| Comparator Or Baseline | Standard-grade ATP ≤95% (high baseline ADP, collapsed S/B ratio) |
| Quantified Difference | ≥99% purity eliminates baseline product interference, enabling detection of small catalytic turnovers. |
| Conditions | High-throughput luminescent or fluorescent ADP-detection kinase assays. |
Minimizing ADP contamination is mandatory for accurately calculating IC50 values of ATP-competitive inhibitors without false negatives.
Many ATP-dependent enzymes, including kinases and ligases, require specific and often asymmetric ratios of ATP to divalent cations (e.g., Mg2+ or Mn2+) for maximum catalytic velocity [1]. Procuring pre-complexed ATP magnesium salt locks the formulation into a strict 1:1 stoichiometry, which can restrict assay performance if the enzyme requires excess free Mg2+ . ATP disodium salt hydrate acts as a flexible baseline substrate, allowing precise, independent titration of metal ions to optimize the ATP:Mg2+ ratio for diverse kinome panels[REFS-1, REFS-2].
| Evidence Dimension | Metal Ion Formulation Flexibility |
| Target Compound Data | ATP disodium salt (allows independent titration of Mg2+/Mn2+) |
| Comparator Or Baseline | ATP magnesium salt (fixed 1:1 ATP:Mg stoichiometry) |
| Quantified Difference | Disodium salt permits unconstrained optimization of ATP:metal ratios (e.g., 1:2 or 1:5) required by specific enzymes. |
| Conditions | Buffer optimization for metalloenzyme activation. |
Provides the necessary formulation flexibility to establish optimal initial rate conditions across diverse biochemical assays.
Utilizing ultra-pure ATP disodium salt prevents baseline ADP contamination, ensuring robust signal-to-background ratios in luminescent ADP-detection assays and allowing accurate IC50 determination for ATP-competitive inhibitors .
Acting as a highly soluble, stable nucleotide source for RNA polymerases, where the disodium salt allows independent optimization of Mg2+ concentrations to maximize RNA yield without premature substrate hydrolysis.
Serving as a stable phosphate donor in industrial enzymatic synthesis, where the high aqueous solubility (>50 mg/mL) of the disodium salt enables concentrated, scalable reaction conditions .